molecular formula C11H15NO3 B317868 N-[4-(2-methoxyethoxy)phenyl]acetamide

N-[4-(2-methoxyethoxy)phenyl]acetamide

Cat. No.: B317868
M. Wt: 209.24 g/mol
InChI Key: AYAFAOSKTZEUEP-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyethoxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group. This structural motif combines the electron-donating effects of methoxy and ethoxy groups, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C11H15NO3/c1-9(13)12-10-3-5-11(6-4-10)15-8-7-14-2/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

AYAFAOSKTZEUEP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCCOC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

  • N-(4-Methoxyphenyl)acetamide Structure: Methoxy (-OCH₃) substituent at the para position. Properties: Reduced hydrophilicity compared to the 2-methoxyethoxy derivative due to the absence of an ethoxy chain. Key Difference: The shorter methoxy group limits steric bulk and hydrogen-bonding capacity relative to the 2-methoxyethoxy chain.
  • N-[4-(1-Ethoxyethoxy)phenyl]acetamide Structure: Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) substituent.

Sulfonamide and Sulfamoyl Derivatives

  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Structure: Piperazine-sulfamoyl group at the para position. Activity: Exhibited anti-hypernociceptive effects in inflammatory pain models, linked to sulfamoyl-mediated enzyme inhibition . Key Difference: The sulfonamide group introduces hydrogen-bonding and ionizable sites, enhancing target binding compared to alkoxy substituents.
  • N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide Structure: Dual sulfonamide groups with a methoxybenzene moiety.

Thiol- and Amino-Substituted Derivatives

  • 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide Structure: Thiol (-SH) and anilino (-NHC₆H₅) substituents.
  • N-[3-Amino-4-(2-methoxyethoxy)phenyl]acetamide Structure: Amino (-NH₂) and 2-methoxyethoxy groups at adjacent positions. Properties: The amino group enhances solubility and enables conjugation reactions, useful in prodrug design .

Complex Derivatives with Pharmacological Significance

  • Ubaditinib (N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide) Structure: Incorporates a 2-methoxyethoxy group within a quinazoline-based tyrosine kinase inhibitor. Activity: Potent antineoplastic activity via kinase inhibition, highlighting the role of the 2-methoxyethoxy chain in improving target affinity and pharmacokinetics .

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Activity/Property Reference
N-[4-(2-Methoxyethoxy)phenyl]acetamide -OCH₂CH₂OCH₃ ~223.26* Not reported -
N-(4-Methoxyphenyl)acetamide -OCH₃ 165.19 Antimicrobial
N-(4-Hydroxyphenyl)acetamide -OH 151.16 Analgesic (precursor to paracetamol)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide -SO₂N(CH₂CH₂)₂NH 311.37 Anti-hypernociceptive
Ubaditinib Quinazoline + 2-methoxyethoxy 523.54 Tyrosine kinase inhibition

*Calculated based on formula C₁₁H₁₅NO₃.

Table 2. Impact of Substituents on Physicochemical Properties

Substituent Type Example Compound Hydrophilicity Hydrogen-Bond Capacity Bioactivity Link
Alkoxy (e.g., -OCH₃) N-(4-Methoxyphenyl)acetamide Low Moderate Antimicrobial
Alkoxyether (e.g., -OCH₂CH₂OCH₃) This compound Moderate High Kinase inhibition (indirect)
Sulfonamide (-SO₂NHR) N-(4-Sulfamoylphenyl)acetamide High High Enzyme inhibition
Thiol (-SH) 2-Mercapto-N-(4-phenyl)acetamide Moderate High Antioxidant (theoretical)

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